N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
CAS No.: 1040633-48-4
Cat. No.: VC11947315
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040633-48-4 |
|---|---|
| Molecular Formula | C24H24N2O3S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27) |
| Standard InChI Key | VEUSKPYEFAGPIX-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
| Canonical SMILES | CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
Introduction
Chemical Characteristics
Molecular Architecture and Physicochemical Properties
The compound’s molecular formula is C24H24N2O3S, with a molecular weight of 420.5 g/mol. Its structure features a thieno[3,2-c]quinoline core substituted with:
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A methoxy group (-OCH3) at position 8
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A phenyl group at position 3
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A 3-ethoxypropyl carboxamide side chain at position 2.
These substitutions confer distinct physicochemical properties:
| Property | Value |
|---|---|
| logP (Partition Coefficient) | High (estimated >5) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 42.07 Ų |
The methoxy group enhances hydrophobicity, while the carboxamide moiety introduces hydrogen-bonding capacity, balancing solubility and membrane permeability. Comparative analysis with analogues like 3-(4-chlorophenyl)-N-(3-ethoxypropyl)thieno[3,2-c]quinoline-2-carboxamide (logP: 5.74) suggests similar lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Synthesis Pathways
While explicit synthesis protocols for this compound remain undisclosed, methodologies for analogous thienoquinolines provide a framework:
Key Synthetic Steps
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Core Formation: Cyclocondensation of substituted thiophene with quinoline precursors under acidic conditions.
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Functionalization:
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Carboxamide Attachment: Amidation of the carboxylic acid intermediate with 3-ethoxypropylamine via EDCI/HOBt coupling.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at positions 2, 3, and 8 without side reactions demands precise temperature and catalyst control.
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Purification: High logP complicates aqueous workup, necessitating chromatographic techniques .
Biological Activity and Mechanism
Antimicrobial Activity
Thieno[3,2-c]quinolines demonstrate efficacy against resistant pathogens:
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MRSA Inhibition: Analogues with propargyloxy chains exhibit MIC values comparable to oxacillin (≤2 µg/mL) .
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Synergistic Effects: Carboxamide side chains enhance membrane penetration, potentiating β-lactam antibiotics.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits preclinical advancement.
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Target Identification: Proteomic studies are needed to elucidate binding partners beyond hypothetical kinase inhibition.
Optimization Strategies
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